Isorhamnetin-3-O-galactoside
Overview
Description
Isorhamnetin-3-O-galactoside is a flavonoid glycoside, specifically a derivative of isorhamnetin, which is a naturally occurring flavonol. This compound is found in various plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and antithrombotic properties . It is commonly present in fruits, vegetables, and medicinal herbs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isorhamnetin-3-O-galactoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, a three-enzyme cascade involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase has been used to synthesize similar glycosides . The optimal conditions for these reactions include a pH of 7.0 and a temperature of 45°C.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial fermentation or plant cell cultures. These methods offer a sustainable and efficient approach to producing this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin-3-O-galactoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-galactose and glycosyltransferase enzymes.
Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of this compound.
Scientific Research Applications
Isorhamnetin-3-O-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: The compound is investigated for its role in plant metabolism and stress responses.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of isorhamnetin-3-O-galactoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antithrombotic Activity: It enhances fibrinolysis and inhibits platelet aggregation.
Comparison with Similar Compounds
Isorhamnetin-3-O-galactoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
- Isorhamnetin-3-O-glucoside
- Isorhamnetin-3-O-rhamnoside
- Quercetin-3-O-galactoside
Compared to these compounds, this compound exhibits distinct biological activities and stability profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-HEQLHBKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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